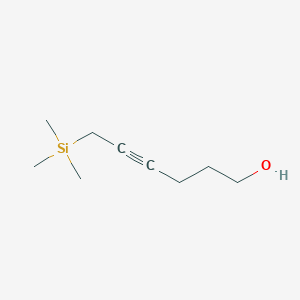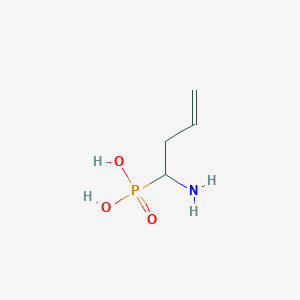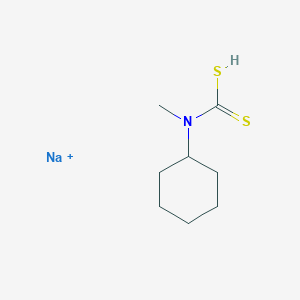
6-(Trimethylsilyl)hex-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylsilyl)hex-4-yn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexynol backbone. This compound is notable for its unique structural features, which include a triple bond and a hydroxyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-ol typically involves the silylation of alkynes. One common method is the tetramethylammonium pivalate (TMAP)-catalyzed silylation of terminal alkynes. The reaction conditions often include the use of hexane as a solvent and drying agents like Na2SO4 to obtain the pure product .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using similar catalysts and solvents. The product is usually purified through distillation or crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trimethylsilyl)hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkenes, and substituted alkynes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(Trimethylsilyl)hex-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-ol involves its interaction with molecular targets such as enzymes. For instance, alkynol natural products, including this compound, can irreversibly bind to the active site of enzymes like ALDH2 (Aldehyde dehydrogenase 2) through covalent alkylation. This binding impairs the detoxification of reactive aldehydes and limits oxidative stress response, crucial pathways for cellular viability .
Similar Compounds:
Falcarinol: A natural product with anti-cancer activity found in vegetables like carrots and parsley.
Stipudiol: Another alkynol with similar biological activities.
Comparison: this compound is unique due to its synthetic versatility and the presence of a trimethylsilyl group, which enhances its stability and reactivity compared to natural alkynols like falcarinol and stipudiol .
Propiedades
| 76711-41-6 | |
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
6-trimethylsilylhex-4-yn-1-ol |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4,6,8-9H2,1-3H3 |
Clave InChI |
YXDDNJLNHZJWNG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

